5-tert-butyl-2-hydrazinylpyridine
Description
Properties
CAS No. |
1692640-38-2 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Hydrogen Substitution for Precursor Synthesis
The foundational step in synthesizing 5-tert-butyl-2-hydrazinylpyridine involves preparing a halogenated pyridine precursor, typically 2-chloro-5-tert-butylpyridine. This intermediate is synthesized via catalytic hydrogen substitution , a method optimized for selectivity and yield in the presence of mixed palladium/platinum catalysts.
Procedure :
-
Precursor Preparation : A dihalogenated pyridine derivative, such as 2,5-dichloro-tert-butylpyridine, undergoes hydrogen substitution in a solvent system comprising methanol or ethanol. The reaction employs a mixed catalyst (e.g., 8% Pt/C and 8% Pd/C at a 1:10 ratio) and a dual-base system (pyridine and sodium hydroxide) to maintain pH stability.
-
Reaction Conditions :
This step selectively replaces one halogen atom (e.g., at position 5) with hydrogen, yielding 2-chloro-5-tert-butylpyridine. The mixed catalyst enhances reaction rates and selectivity, achieving yields exceeding 85%.
Catalyst Systems and Their Impact on Yield
Mixed Pd/C-Pt/C Catalysts
The hydrogen substitution step relies heavily on mixed-metal catalysts to achieve high selectivity. Comparative studies demonstrate that a 1:10 ratio of Pt/C to Pd/C optimizes halogen replacement while minimizing over-reduction (Table 1).
Table 1: Catalyst Performance in Hydrogen Substitution
| Catalyst Composition | Yield (%) | Selectivity (%) |
|---|---|---|
| Pt/C only | 65 | 72 |
| Pd/C only | 70 | 78 |
| Pt/C:Pd/C (1:10) | 95 | 98 |
The synergistic effect of Pt and Pd enhances hydrogen activation and substrate adsorption, critical for bulky substrates like tert-butylpyridines.
Base Combinations for pH Control
A pyridine-sodium hydroxide dual-base system prevents excessive alkalinity, which could degrade the tert-butyl group. Pyridine acts as a weak base to buffer the system, while NaOH ensures gradual deprotonation of intermediates.
Solvent Selection and Reaction Efficiency
Role of N,N-Dimethylpropanolamine
This solvent excels in NAS reactions due to:
-
High boiling point (130°C), enabling reflux without side reactions.
-
Tertiary amine functionality , which scavenges HCl and stabilizes the hydrazine nucleophile.
Table 2: Solvent Comparison in Hydrazine Substitution
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| N,N-Dimethylformamide | 90 | 99.2 |
| N-Butanol | 75 | 92.5 |
| N,N-Dimethylpropanolamine | 95 | 99.7 |
Purification and Isolation Strategies
Crystallization and Centrifugation
Post-reaction, the product is crystallized at 20–30°C and isolated via centrifugation. Water washing removes residual salts, while vacuum drying (55–65°C, −0.09 MPa) ensures minimal thermal degradation.
Solvent Recovery
N,N-Dimethylpropanolamine is recovered via vacuum distillation, reducing waste and production costs. This step achieves >90% solvent recycling efficiency.
Challenges and Mitigation Strategies
Steric Hindrance from the tert-Butyl Group
The bulky tert-butyl group at position 5 slows reaction kinetics during both hydrogen and hydrazine substitutions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions produce various hydrazine derivatives.
Scientific Research Applications
5-tert-butyl-2-hydrazinylpyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-hydrazinylpyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Structure Differences :
- 5-tert-Butyl-2-hydrazinylpyridine : Pyridine ring with hydrazine and tert-butyl groups. The pyridine nitrogen introduces polarity and hydrogen-bonding capacity.
- 5-tert-Butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (): Benzene core with selenium (Se)-containing diselanyl group and dual tert-butyl substituents. The selenium atoms confer redox activity and increased molecular weight (480.45 g/mol vs. pyridine derivative’s ~195 g/mol estimated from formula C10H15N3).
Functional Group Reactivity :
- The hydrazine group in this compound is reactive toward ketones/aldehydes (forming hydrazones) and transition metals (as a ligand).
- In contrast, the diselanyl group in the benzene derivative enables selenium-selenium bond cleavage, relevant in catalysis and antioxidant applications .
Physicochemical Properties
Contrast with Other tert-Butyl-Containing Compounds
- 1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (): A nucleoside derivative with tert-butyldimethylsilyl (TBDMS) protecting group. Unlike this compound, this compound is used in oligonucleotide synthesis, emphasizing orthogonal protection strategies rather than reactivity or ligand properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-tert-butyl-2-hydrazinylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogen or methoxy group at the 2-position of the pyridine ring. For example, replacing a methoxy group with hydrazine requires refluxing in anhydrous ethanol under nitrogen, with catalytic acid (e.g., HCl) to protonate the pyridine nitrogen and activate the leaving group . Yield optimization involves controlling stoichiometry (hydrazine in excess) and reaction time (typically 12–24 hours). Impurities such as unreacted starting material or over-substituted byproducts are common and require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 5-tert-butyl-2-hydrazinylpyridine?
- Methodological Answer :
- ¹H NMR : The hydrazinyl (-NH-NH₂) group exhibits broad singlets at δ 3.5–4.5 ppm (exchangeable protons). The tert-butyl group shows a singlet at δ 1.3–1.4 ppm (9H), while aromatic protons appear as distinct signals between δ 7.0–8.5 ppm, split due to coupling with adjacent substituents .
- MS : Electrospray ionization (ESI-MS) typically displays a [M+H]⁺ peak at m/z 196.2. Fragmentation patterns include loss of the tert-butyl group (-57 amu) and hydrazine (-32 amu) .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling or catalytic applications?
- Methodological Answer : The tert-butyl group hinders electrophilic aromatic substitution at the 4- and 6-positions due to steric shielding. Computational studies (DFT) reveal increased activation energy for meta-substitution by ~15 kcal/mol compared to unsubstituted pyridine derivatives . Experimentally, this is observed in Suzuki-Miyaura coupling, where coupling partners must be optimized for steric tolerance (e.g., using Pd(OAc)₂ with bulky phosphine ligands) . Kinetic studies under inert atmospheres are critical to prevent oxidation of the hydrazinyl group during catalysis .
Q. What strategies resolve contradictions in reported biological activity data for hydrazinylpyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. For example:
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may stem from residual DMSO (>0.1% v/v) altering protein conformation. Reproducibility requires strict solvent control and HPLC purity verification (>98%) .
- Statistical Approach : Meta-analysis of published data using standardized normalization (e.g., Z-score transformation) can identify outlier studies influenced by methodological artifacts .
Q. How can computational modeling predict the tautomeric behavior of the hydrazinyl group in aqueous vs. nonpolar environments?
- Methodological Answer :
- DFT/MD Simulations : Hydrazinyl tautomerism (e.g., imine vs. amine forms) is solvent-dependent. In water, the amine form dominates (ΔG = -3.2 kcal/mol), while nonpolar solvents stabilize the imine tautomer. Simulations should use explicit solvent models (e.g., TIP3P for water) and benchmark against experimental pKa values .
- Validation : Compare computed IR spectra (N-H stretching at 3300–3500 cm⁻¹) with experimental FT-IR data to confirm tautomeric ratios .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
